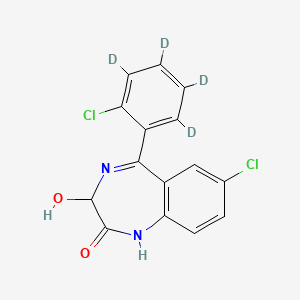
Lorazepam-D4
Übersicht
Beschreibung
Lorazepam-D4 is a deuterated form of lorazepam, a benzodiazepine commonly used for its anxiolytic, sedative, and anticonvulsant properties. The deuterium atoms in this compound replace hydrogen atoms, making it useful as an internal standard in analytical chemistry, particularly in mass spectrometry for the quantification of lorazepam levels in biological samples .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lorazepam-D4 involves the incorporation of deuterium atoms into the lorazepam molecule. This can be achieved through various methods, including:
Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Precursors: Using deuterated starting materials in the synthesis of lorazepam ensures the incorporation of deuterium atoms at specific positions in the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated precursors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
Purification: Techniques like crystallization, distillation, and chromatography are used to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Lorazepam-D4 undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinazolinone derivatives, while reduction can yield hydroxylated products .
Wissenschaftliche Forschungsanwendungen
Lorazepam-D4 is widely used in scientific research, particularly in the following fields:
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of lorazepam levels in biological samples such as urine, serum, and plasma
Forensic Toxicology: Employed in the detection and quantification of lorazepam in forensic samples, aiding in the investigation of drug-related cases.
Clinical Toxicology: Used in clinical settings to monitor lorazepam levels in patients undergoing treatment for anxiety disorders.
Pharmacokinetics: Helps in studying the absorption, distribution, metabolism, and excretion of lorazepam in the body.
Wirkmechanismus
Lorazepam-D4, like lorazepam, exerts its effects by binding to benzodiazepine receptors on the postsynaptic gamma-aminobutyric acid (GABA) neuron at several sites within the central nervous system. This binding enhances the inhibitory effect of GABA on neuronal excitability by increasing neuronal membrane permeability to chloride ions. The influx of chloride ions results in hyperpolarization and stabilization of the neuronal membrane, leading to sedative, anxiolytic, and anticonvulsant effects .
Vergleich Mit ähnlichen Verbindungen
Lorazepam-D4 is compared with other deuterated benzodiazepines and non-deuterated analogs:
Diazepam-D5: Another deuterated benzodiazepine used as an internal standard in analytical chemistry.
Clonazepam-D4: Used for similar purposes but has a different chemical structure and pharmacological effects.
Non-Deuterated Lorazepam: The non-deuterated form is widely used clinically for its therapeutic effects, while this compound is primarily used in research and analytical applications.
Unique Features
This compound’s uniqueness lies in its deuterium atoms, which provide distinct advantages in mass spectrometry by reducing background noise and improving the accuracy of quantification .
List of Similar Compounds
- Diazepam-D5
- Clonazepam-D4
- Alprazolam-D5
- Midazolam-D4
Eigenschaften
IUPAC Name |
7-chloro-5-(2-chloro-3,4,5,6-tetradeuteriophenyl)-3-hydroxy-1,3-dihydro-1,4-benzodiazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2/c16-8-5-6-12-10(7-8)13(19-15(21)14(20)18-12)9-3-1-2-4-11(9)17/h1-7,15,21H,(H,18,20)/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIWRORZWFLOCLC-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O)Cl)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601016159 | |
| Record name | Lorazepam-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601016159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84344-15-0 | |
| Record name | Lorazepam-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601016159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details




Q1: Why is Lorazepam-D4 used as an internal standard for Lorazepam analysis?
A1: this compound is a deuterated analog of Lorazepam, meaning it possesses the same chemical structure with the exception of four hydrogen atoms replaced by deuterium (heavy hydrogen) atoms. This isotopic substitution doesn't significantly alter its chemical behavior but results in a different mass-to-charge ratio detectable by mass spectrometry. [, ]
Q2: What analytical methods utilize this compound for Lorazepam quantification?
A2: The provided research highlights the use of this compound in gas chromatography-mass spectrometry (GC-MS) for Lorazepam quantification. [, ] In this technique, Lorazepam and this compound are extracted from the biological sample (e.g., urine, hair), derivatized if necessary, separated based on their chemical properties in the gas chromatograph, and finally detected and quantified by the mass spectrometer based on their unique mass-to-charge ratios.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(2,6-Difluorophenyl)carbonyl]piperidine](/img/structure/B579950.png)

![2-(((3aR,4S,6R,6aS)-6-(7-(((1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B579952.png)
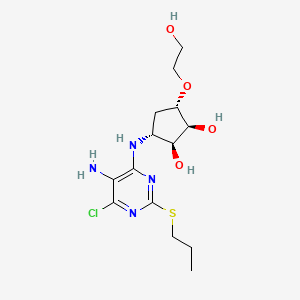
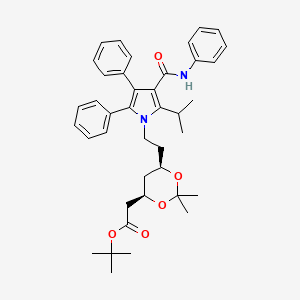


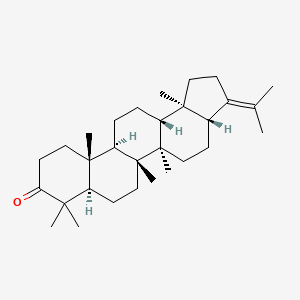

![Ethanedioic acid, 1-(ethoxycarbonyl)-2-[(1-oxobutyl)amino]-1-propenylethyl ester](/img/structure/B579965.png)
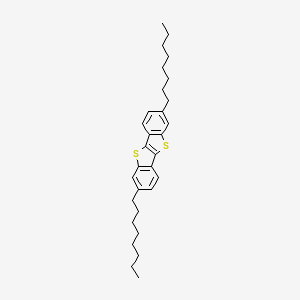
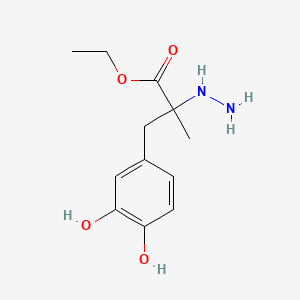
![Urea, N,N'-bis[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-](/img/structure/B579971.png)
